molecular formula C12H16N2O4 B2889955 Tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate CAS No. 2344681-25-8

Tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate

Cat. No.: B2889955
CAS No.: 2344681-25-8
M. Wt: 252.27
InChI Key: IQNNGVNMCVXVMV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an azetidine ring, and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .

Scientific Research Applications

Tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate is unique due to the presence of both the oxazole and azetidine rings, which are not commonly found together in a single molecule. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl 3-(4-formyl-1,3-oxazol-5-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-4-8(5-14)10-9(6-15)13-7-17-10/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNNGVNMCVXVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C(N=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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